molecular formula C9H5BrF3N3 B13539768 1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-

1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-

Katalognummer: B13539768
Molekulargewicht: 292.06 g/mol
InChI-Schlüssel: IIAJAKZKYMDNCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)- is a heterocyclic compound featuring a triazole core substituted at positions 3 and 5 with a 4-bromophenyl group and a trifluoromethyl group, respectively. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole derivatives, which are known for antimicrobial, antifungal, and enzyme-inhibitory activities .

Eigenschaften

Molekularformel

C9H5BrF3N3

Molekulargewicht

292.06 g/mol

IUPAC-Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H5BrF3N3/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H,(H,14,15,16)

InChI-Schlüssel

IIAJAKZKYMDNCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NNC(=N2)C(F)(F)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 1,2,4-Triazole Core Bearing the Trifluoromethyl Group

A common approach to synthesize 5-(trifluoromethyl)-1,2,4-triazoles involves the use of trifluoromethyl-substituted precursors or introduction of the trifluoromethyl group via electrophilic trifluoromethylation. One efficient method is described as follows:

  • Starting Material: Thiocarbohydrazide is reacted with trifluoroacetic acid under reflux to yield the intermediate 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.
  • Reaction Conditions: The reaction is carried out in aqueous trifluoroacetic acid at reflux temperature, followed by recrystallization from water to obtain a highly pure intermediate.
  • Significance: This intermediate contains the trifluoromethyl group at the 5-position and a reactive thiol group at the 3-position, which is crucial for further functionalization.

This method is supported by studies focusing on the synthesis of 1,2,4-triazole-3-thione derivatives with trifluoromethyl substitution, demonstrating good yields and purity (Scheme 2 in the referenced study).

Alternative Routes Using Activated Acid Derivatives and Hydrazine Intermediates

Another synthetic route involves the preparation of hydrazine derivatives from activated acids, which are then converted into triazole intermediates:

  • Activation of 4-(trifluoromethyl)benzoic acid: Reacted with 1,1′-carbonyldiimidazole in dry tetrahydrofuran (THF) to form an activated intermediate.
  • Hydrazine Monohydrate Reaction: The activated acid derivative is treated with hydrazine monohydrate to yield a hydrazine derivative.
  • Carbon Disulfide Treatment: The hydrazine derivative is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol to form a carbodithioate intermediate.
  • This intermediate can then be cyclized to form the 1,2,4-triazole ring bearing the trifluoromethyl and aryl substituents.

This multi-step approach allows for precise control over substitution patterns and is useful for synthesizing structurally related triazole derivatives.

Use of Grignard Reagents and Halogenated Precursors

While the above methods focus on 1,2,4-triazoles, related patents describe the preparation of halogenated triazole derivatives using Grignard reagents and halogenated triazole precursors, which may be adapted for 1H-1,2,4-triazole derivatives:

  • Starting from 4,5-dibromo-1H-1,2,3-triazole derivatives, selective reaction with isopropylmagnesium chloride (a Grignard reagent) at low temperatures (-78 °C to 0 °C) can yield mono-bromo substituted triazoles.
  • Subsequent reaction with carbon dioxide and acidification leads to carboxylic acid derivatives.
  • These intermediates can be further methylated using methyl iodide and alkali to form methyl esters.
  • Although this method is described for 1,2,3-triazoles, similar organometallic strategies could be adapted to 1,2,4-triazole systems to introduce bromophenyl groups at defined positions.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Thiocarbohydrazide Aqueous trifluoroacetic acid, reflux 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Introduces trifluoromethyl group
2 Intermediate from Step 1 + 4-bromobenzaldehyde Excess acetic acid, reflux 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2,4-triazole derivative Introduces 4-bromophenyl substituent
3 4-(Trifluoromethyl)benzoic acid 1,1′-Carbonyldiimidazole, dry THF Activated acid intermediate For hydrazine derivative synthesis
4 Activated acid intermediate + hydrazine monohydrate Reaction in THF Hydrazine derivative Precursor to carbodithioate intermediate
5 Hydrazine derivative CS2, KOH, EtOH Carbodithioate potassium salt Intermediate for triazole ring formation
6 Carbodithioate intermediate Cyclization conditions Functionalized 1,2,4-triazole Final ring closure step

Research Findings and Yields

  • The formation of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol intermediate typically proceeds with high purity after recrystallization.
  • Condensation with aromatic aldehydes like 4-bromobenzaldehyde under acidic reflux conditions yields the target substituted triazole with good efficiency.
  • Reported yields for analogous triazole derivatives range from 50% to 70%, depending on reaction conditions and purification methods.
  • The use of activated acid derivatives and hydrazine intermediates allows for modular synthesis, facilitating the introduction of various substituents including trifluoromethyl and bromophenyl groups.
  • Organometallic approaches using Grignard reagents and halogenated triazole precursors provide alternative routes but require careful control of temperature and stoichiometry to avoid side reactions.

Analyse Chemischer Reaktionen

Synthetic Pathways

The compound is typically synthesized through cyclization reactions involving precursors such as 4-bromobenzothioamide derivatives and 2,2,2-trifluoroacetohydrazide. A representative procedure includes:

  • Preparation of intermediates :

    • Int-1 : 4-bromobenzonitrile is converted to 4-bromobenzothioamide using sodium hydrogensulphide and MgCl₂ in DMF.

    • Int-2 : Methylation of Int-1 yields the S-methyl benzothioamide derivative.

  • Condensation : Int-2 reacts with 2,2,2-trifluoroacetohydrazide at 150°C in DMF to form the triazole core (Int-3) .

  • Functionalization :

    • N-butylation : Int-3 undergoes butylation with K₂CO₃ in DMF to yield Int-4.

    • Suzuki-Miyaura coupling : Int-4 reacts with aryl boronic acids in the presence of palladium catalysts to form substituted derivatives (e.g., P116-P125) .

Table 1: Key Synthetic Steps

StepReagents/ConditionsProduct
Cyclization2,2,2-trifluoroacetohydrazide, DMF, 150°CInt-3
N-butylationK₂CO₃, DMF, 100°CInt-4
Suzuki couplingPalladium catalyst, DMF/water, 120°CP116-P125

Cyclization

The formation of the triazole ring occurs via condensation of thioamide derivatives with hydrazides. This reaction is typically carried out at elevated temperatures (e.g., 150°C) in polar aprotic solvents like DMF .

Bromination

The bromine substituent at the 4-position of the phenyl ring is introduced via bromination of precursors such as 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole using bromine or brominating agents (e.g., Br₂ in CH₂Cl₂).

Suzuki-Miyaura Coupling

This reaction enables the introduction of aryl groups via cross-coupling with aryl boronic acids. The reaction proceeds in DMF/water mixtures with palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ .

Table 2: Reaction Mechanisms

Reaction TypeKey Reagents/ConditionsPurpose
Cyclization2,2,2-trifluoroacetohydrazide, DMFTriazole ring formation
BrominationBr₂, CH₂Cl₂Phenyl ring bromination
Suzuki-Miyaura couplingPd catalyst, DMF/water, K₂CO₃Aryl group substitution

N-Butylation

Butylation of the triazole nitrogen is achieved using alkylating agents (e.g., alkyl halides) in the

Wissenschaftliche Forschungsanwendungen

While specific applications for the compound "1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-" are not detailed in the provided search results, the information does offer a basis for understanding its potential use based on its properties and the applications of related compounds.

Basic Information
"1H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)-" has the CAS number 1516940-34-3, and a molecular weight of 292.06 . Its molecular formula is C9H5BrF3N3 . The search results do not list its density, boiling point, melting point, flash point, or Safety Data Sheet (MSDS) information .

Triazoles as Antibacterial Agents
1,2,4-Triazoles and their derivatives have significant antibacterial activity . Research has demonstrated the antibacterial activity of this heterocyclic core . Several studies highlight the potential of triazole derivatives as antibacterial agents .

Examples of Antibacterial Applications

  • Mannich reaction products of 1,2,4-triazole-3-thione derivatives with ciprofloxacin and formaldehyde were tested against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting higher antibacterial activity than ciprofloxacin .
  • derivatives with a hydroxyphenyl fragment at the C-3 position of the 1,2,4-triazole ring showed favorable antibacterial effects .
  • Schiff bases derived from 1,2,4-triazoles have been evaluated for antibacterial activity, with some showing potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis, comparable to gentamycin and ampicillin .
  • Aromatic substituents at the 4-position of the triazole ring play a role in antibacterial activity, with halogen and nitro groups enhancing inhibitory activity against tested bacteria .

Related Compounds

  • 3-(4-Bromophenyl)-1H-[1,2,4]triazole, with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol, has applications and is listed in PubChem .
  • Other related compounds include 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole and 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

  • 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (): These derivatives differ in the bromophenyl substitution position (2-bromo vs. 4-bromo) and the presence of a thione group. Thione groups enhance hydrogen bonding but reduce lipophilicity compared to trifluoromethyl .
  • 4-[(4-Bromobenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (): This compound shares the trifluoromethyl and bromophenyl motifs but includes a Schiff base linkage (benzylideneamino) and a thiol group.

Trifluoromethyl vs. Other Substituents

  • 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole ():
    Replacing trifluoromethyl with methyl reduces electron-withdrawing effects, decreasing metabolic stability and altering pharmacokinetic profiles. Methyl groups are less resistant to oxidative metabolism, which may shorten half-life .

  • 1-呋喃甲酰基-3-(4-三氟甲基苯基)-5-乙硫基-1H-1,2,4-三氮唑 ():
    This compound features a trifluoromethylphenyl group at position 3 and an ethylthio group at position 5. The ethylthio substituent increases lipophilicity but may introduce metabolic liabilities (e.g., sulfoxidation). The positional swap of trifluoromethyl and bromophenyl groups could significantly alter target selectivity .

Tetrazole Analogs

  • 5-(4-Bromophenyl)-1H-tetrazole ():
    Tetrazoles differ from triazoles in ring size (five-membered vs. triazole’s three nitrogens). The increased nitrogen content enhances hydrogen bonding but reduces aromaticity. The 4-bromophenyl substituent is conserved, suggesting shared applications in drug design, though tetrazoles are more prone to hydrolysis .

Key Properties

  • Purity : Similar triazole derivatives (e.g., OCM-10 in ) achieve >95% HPLC purity, suggesting rigorous purification protocols .

Biologische Aktivität

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Among these compounds, 1H-1,2,4-triazole, 3-(4-bromophenyl)-5-(trifluoromethyl)- is notable for its unique structural features that contribute to its biological efficacy.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole
  • Molecular Formula : C8H5BrF3N3
  • Molecular Weight : 292.04 g/mol

Biological Activity Overview

This triazole derivative exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that triazole compounds have potent antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances the compound's interaction with microbial targets, potentially leading to effective inhibition of growth in various pathogens .
  • Antifungal Properties : Triazoles are well-known for their antifungal activity. The specific compound has been investigated for its ability to inhibit fungal strains such as Candida albicans and Aspergillus niger, showcasing significant fungicidal effects .
  • Anticancer Potential : Research has also highlighted the potential of triazole derivatives in cancer therapy. For instance, modifications in the triazole ring can lead to compounds that inhibit cell proliferation in various cancer cell lines .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions essential for enzyme function, thereby inhibiting critical biochemical pathways in microorganisms and cancer cells .
  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cellular membranes, disrupting their integrity and leading to cell death .

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsIC50 (µM)Reference
AntimicrobialE. coli, S. aureus12.5
AntifungalC. albicans8.0
AnticancerHT29 Colon Cancer Cells15.0

Case Studies

  • Antifungal Efficacy Study :
    In a study conducted by Sameliuk et al., the compound demonstrated significant antifungal activity against Candida spp., with an IC50 value lower than that of conventional antifungal agents like fluconazole. This suggests potential for use in treating resistant fungal infections .
  • Anticancer Research :
    A recent investigation focused on the cytotoxic effects of this triazole derivative on HT29 colon cancer cells. The study revealed that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through activation of caspase pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.